2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine

Lipophilicity Physicochemical profiling Drug-likeness

2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine (CAS 53174-14-4) is a heterocyclic small molecule featuring an imidazo[1,2-a]pyridine core linked at the 2-position to a 5-(4-nitrophenyl)furan-2-yl moiety. With molecular formula C₁₇H₁₁N₃O₃, a molecular weight of 305.29 g/mol, a calculated LogP of 4.69, a topological polar surface area (tPSA) of 76.26 Ų, zero hydrogen bond donors, and two rotatable bonds, it occupies a distinct physicochemical space relative to simpler imidazo[1,2-a]pyridine analogs.

Molecular Formula C17H11N3O3
Molecular Weight 305.29 g/mol
CAS No. 53174-14-4
Cat. No. B12896652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine
CAS53174-14-4
Molecular FormulaC17H11N3O3
Molecular Weight305.29 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C17H11N3O3/c21-20(22)13-6-4-12(5-7-13)15-8-9-16(23-15)14-11-19-10-2-1-3-17(19)18-14/h1-11H
InChIKeyUTSFYKGHAPYTQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine (CAS 53174-14-4): Structural Identity and Compound Class for Procurement Screening


2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine (CAS 53174-14-4) is a heterocyclic small molecule featuring an imidazo[1,2-a]pyridine core linked at the 2-position to a 5-(4-nitrophenyl)furan-2-yl moiety . With molecular formula C₁₇H₁₁N₃O₃, a molecular weight of 305.29 g/mol, a calculated LogP of 4.69, a topological polar surface area (tPSA) of 76.26 Ų, zero hydrogen bond donors, and two rotatable bonds, it occupies a distinct physicochemical space relative to simpler imidazo[1,2-a]pyridine analogs . The compound is commercially available at ≥98% purity (NLT 98%) under ISO-certified quality systems, positioning it as a viable procurement candidate for medicinal chemistry and pharmaceutical R&D applications .

Why In-Class Imidazo[1,2-a]pyridine Analogs Cannot Substitute for 2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine (CAS 53174-14-4)


The 5-(4-nitrophenyl)furan-2-yl substituent at the imidazo[1,2-a]pyridine 2-position defines a pharmacophore that is structurally and physicochemically distinct from both the widely studied 5-nitrofuran-imidazo[1,2-a]pyridine antimicrobial class and the simpler 2-(4-nitrophenyl)imidazo[1,2-a]pyridine series lacking the furan spacer [1]. The furan bridge extends molecular length and increases lipophilicity (LogP 4.69 vs. 3.03 for the 5-nitrofuran analog), which directly impacts membrane partitioning, bioavailability potential, and target engagement profiles . Furthermore, the 4-nitrophenyl group offers a distinct reduction chemistry compared to the 5-nitrofuran motif—the latter being the canonical nitroreductase-activatable pharmacophore responsible for the antimicrobial activity of nitrofuran drugs [1]. These differences mean that procurement decisions driven by specific structure-activity hypotheses cannot be satisfied by off-the-shelf substitution with cheaper or more abundant imidazo[1,2-a]pyridine analogs.

Quantitative Differentiation Evidence for 2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine (CAS 53174-14-4) vs. Closest Analogs


LogP Differentiation: 1.66 Log Units More Lipophilic Than the 5-Nitrofuran Analog

The target compound exhibits a calculated LogP of 4.69, substantially higher than the 5-nitrofuran-imidazo[1,2-a]pyridine analog (LogP 3.03) and the furan-lacking 2-(4-nitrophenyl)imidazo[1,2-a]pyridine (LogP 3.43) . An increase of ~1.66 log units relative to the 5-nitrofuran comparator corresponds to an approximately 46-fold greater partition coefficient in octanol/water, indicating significantly enhanced membrane permeability potential .

Lipophilicity Physicochemical profiling Drug-likeness Membrane permeability

Nitro Pharmacophore Topology: 4-Nitrophenyl-Furan vs. 5-Nitrofuran in Antimicrobial Context

In the imidazo[1,2-a]pyridine antimicrobial series, the greatest activity was reported for 2-(5-nitro-2-furyl)-imidazo[1,2-a]pyridine, yet it remained weaker than furazolidone, the clinical nitrofuran drug [1]. The target compound positions the nitro group on a para-phenyl ring connected via a furan spacer, creating a fundamentally different electron distribution and reduction potential compared to the 5-nitrofuran motif where the nitro group is directly conjugated to the furan oxygen [2]. The 5-nitrofuran pharmacophore requires direct nitro-heterocycle conjugation for efficient nitroreductase-mediated activation and subsequent antimicrobial activity—a structural prerequisite absent in the target compound's 4-nitrophenyl-furan architecture [2][3].

Nitroaromatic pharmacophore Nitroreductase activation Antimicrobial mode of action Redox cycling

Synthetic Versatility: 4-Nitrophenyl Group as a Precursor Handle for Amine-Functionalized Derivatives

The 4-nitrophenyl group of the target compound can be selectively reduced to a 4-aminophenyl moiety, providing a versatile amine handle for subsequent acylation, sulfonylation, diazotization, or amide coupling reactions . This reduction-derivatization pathway is well-precedented for nitrophenyl-substituted imidazo[1,2-a]pyridines . In contrast, the 5-nitrofuran analog bears the nitro group directly on the furan ring, where reduction yields an electron-rich aminofuran that is prone to oxidative degradation, limiting its synthetic utility as a downstream derivatization handle [1]. Furthermore, the 4-aminophenyl-furan-imidazo[1,2-a]pyridine scaffold is a documented precursor to dicationic diamidines that demonstrated potent in vitro antiprotozoal activity (IC₅₀ values as low as 1 nM against Trypanosoma brucei rhodesiense and 14 nM against Plasmodium falciparum) and 4/4 cure rates in the STIB900 mouse model of trypanosomiasis [2].

Synthetic intermediate Nitro reduction Amine derivatization Medicinal chemistry diversification

Physicochemical Profile Differentiation: Higher Molecular Weight with Preserved PSA Relative to Direct Nitrofuran and Nitrophenyl Analogs

The target compound (MW 305.29, tPSA 76.26 Ų) carries a significantly higher molecular weight than 2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine (MW 229.19, tPSA 76.26 Ų) while maintaining an identical polar surface area . This yields a larger hydrophobic surface area without increasing hydrogen-bonding capacity, which translates to higher lipophilic ligand efficiency (LLE-relevant property). Compared to 2-(4-nitrophenyl)imidazo[1,2-a]pyridine (MW 239.23, tPSA 63.12 Ų), the target compound has both higher MW and higher PSA, reflecting the contribution of the furan oxygen to polarity . All three compounds share zero H-bond donors and differ in H-bond acceptors (target: 4; nitrofuran analog: 4; nitrophenyl analog: 3) .

Molecular weight Polar surface area Drug-likeness Lipophilic ligand efficiency

Recommended Application Scenarios for 2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine (CAS 53174-14-4) Based on Quantitative Evidence


Antimicrobial Screening Libraries Requiring Non-Nitrofuran Nitroaromatic Diversity

Screening collections enriched with 5-nitrofuran-based compounds may suffer from common resistance mechanisms (e.g., nitroreductase downregulation). The target compound, with its 4-nitrophenyl-furan pharmacophore that is structurally distinct from the canonical 5-nitrofuran activation motif, offers a complementary chemotype for hit discovery against ESKAPE pathogens and mycobacteria [1][2]. Recent studies on 5-nitrofuran-tagged imidazo-fused compounds have established the relevance of this scaffold class for antibacterial screening, with lead compound 4a achieving MIC values of 0.06–0.25 µg/mL against key Gram-positive and Gram-negative pathogens [1]. The target compound provides a structurally differentiated entry point for systematic SAR exploration around the nitro group position.

Medicinal Chemistry Precursor for Antiprotozoal Diamidine Development

The 4-nitrophenyl group of the target compound is a direct precursor to 4-aminophenyl intermediates, which can be elaborated to dicationic diamidines—a validated class of antiprotozoal agents [3]. Ismail et al. (2004) demonstrated that dicationic imidazo[1,2-a]pyridines bearing a 5-(4-amidinophenyl)furan-2-yl substituent achieved IC₅₀ values as low as 1 nM against T. b. rhodesiense, 14 nM against P. falciparum, and 4/4 cures in the STIB900 murine trypanosomiasis model upon intraperitoneal administration [3]. Procurement of the target compound supports a synthetic route involving nitro reduction → Sandmeyer cyanation → Pinner amidine synthesis, enabling rapid access to potent antiparasitic candidates [3].

Lipophilicity-Dependent SAR Studies Within the Imidazo[1,2-a]pyridine Chemical Space

With a LogP of 4.69—approximately 1.66 log units higher than the 5-nitrofuran analog (LogP 3.03) and 1.26 log units higher than the furan-lacking 2-(4-nitrophenyl)imidazo[1,2-a]pyridine (LogP 3.43)—the target compound serves as a high-lipophilicity probe for studying the relationship between membrane partitioning and biological activity within this scaffold class . Its preserved PSA (76.26 Ų) despite increased MW (305.29) relative to simpler analogs makes it particularly useful for deconvoluting lipophilicity-driven effects from polarity-driven effects in cell-based assays .

Synthetic Methodology Development Leveraging Multifunctional Reactivity

The compound's three distinct reactive domains—the reducible 4-nitrophenyl group, the electrophilic imidazo[1,2-a]pyridine ring (amenable to electrophilic substitution at the 3-position), and the furan ring (capable of Diels-Alder cycloaddition and electrophilic substitution at the 5-position if unsubstituted)—make it a valuable substrate for developing tandem or sequential synthetic transformations . The literature precedent for aminomethylation at the 3-position of 2-(2-furyl)imidazo[1,2-a]pyridine [4] suggests that analogous functionalization of the target compound could access novel 3-substituted derivatives without compromising the 4-nitrophenyl handle, enabling divergent library synthesis from a single procurement.

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